Cobalt(III) hexafluoroacetylacetonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

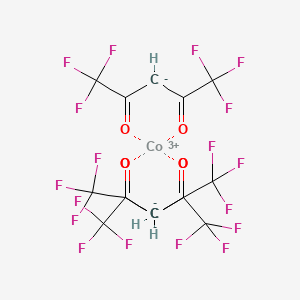

The compound has a molecular formula of C15H3CoF18O6 and a molecular weight of 680.09.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt(III) hexafluoroacetylacetonate can be synthesized through the reaction of cobalt(II) acetate with hexafluoroacetylacetone in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cobalt(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.

Reduction: It can be reduced to cobalt(II) complexes under specific conditions.

Substitution: Ligand exchange reactions are common, where the hexafluoroacetylacetonate ligands can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide (for oxidation), reducing agents like sodium borohydride (for reduction), and various ligands for substitution reactions. These reactions typically occur in organic solvents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(IV) complexes, while reduction reactions produce cobalt(II) complexes. Substitution reactions result in new coordination compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Catalysis

Cobalt(III) hexafluoroacetylacetonate serves as an effective catalyst in various organic reactions. Notably, it facilitates the ortho-arylation of N-aryl pyrazoles with arylboronic acids, showcasing its utility in synthetic organic chemistry. The compound's ability to stabilize different oxidation states allows it to participate actively in catalytic cycles.

Case Study: Ortho-Arylation Reaction

- Reaction Type : Ortho-arylation of N-aryl pyrazoles

- Catalyst : this compound

- Conditions : Typically performed under mild conditions with arylboronic acids.

- Outcome : High yields of ortho-arylated products, demonstrating the compound's efficiency as a catalyst.

Solvent Extraction

This compound is utilized in the extraction of rare earth metals. It forms stable binuclear complexes with rare earth–β-diketone chelates, enhancing the extraction efficiency.

Data Table: Extraction Efficiency

| Rare Earth Metal | Extractant Used | Efficiency (%) |

|---|---|---|

| Neodymium(III) | This compound | 85% |

| Europium(III) | This compound | 78% |

Chromatography

This compound aids in high-pressure liquid chromatography (HPLC), specifically for the separation of geometrical isomers. Its unique properties allow for improved resolution and sensitivity in chromatographic analyses.

Material Synthesis

The compound acts as a precursor for synthesizing cobalt oxide (Co3O4) through pulsed-spray evaporation chemical vapor deposition. This application is significant for developing materials used in batteries and catalysts.

Case Study: Cobalt Oxide Synthesis

- Method : Pulsed-spray evaporation chemical vapor deposition

- Material Produced : Cobalt oxide (Co3O4)

- Application : Used in lithium-ion batteries and as a catalyst support.

Nanoparticle Synthesis

This compound is involved in synthesizing magnetic cobalt ferrite nanoparticles, which have applications in magnetic storage devices and biomedical fields.

Data Table: Properties of Cobalt Ferrite Nanoparticles

| Property | Value |

|---|---|

| Size | 10-50 nm |

| Magnetic Saturation | 80 emu/g |

| Coercivity | 200 Oe |

Spectroscopy and Electrochemistry

The structural and electrochemical properties of this compound are studied to understand its electronic structures and interactions with various ligands. This research contributes to the development of new materials with tailored electronic properties.

Wirkmechanismus

The mechanism of action of Cobalt(III) hexafluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The cobalt center can undergo redox reactions, switching between different oxidation states, which is crucial for its catalytic activity. The hexafluoroacetylacetonate ligands stabilize the cobalt center and facilitate ligand exchange reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cobalt(II) hexafluoroacetylacetonate: This compound has a similar structure but contains cobalt in the +2 oxidation state.

Copper(II) hexafluoroacetylacetonate: A similar coordination compound with copper instead of cobalt.

Nickel(II) hexafluoroacetylacetonate: Another analogous compound with nickel as the central metal.

Uniqueness

Cobalt(III) hexafluoroacetylacetonate is unique due to its high oxidation state and the stability provided by the hexafluoroacetylacetonate ligands. This stability allows it to participate in a wide range of chemical reactions and makes it an effective catalyst in various processes.

Eigenschaften

IUPAC Name |

cobalt(3+);1,1,1,5,5,5-hexafluoropentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5HF6O2.Co/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFGPNVCOVFUOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H3CoF18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.